4'-Demethylpodophyllotoxin

Beschreibung

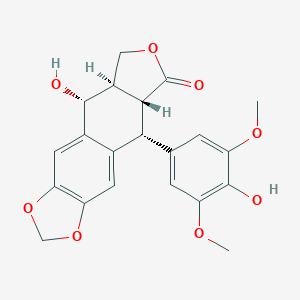

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCVYCSAAZQOJI-BTINSWFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311785 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40505-27-9 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40505-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylpodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-DEMETHYLPODOPHYLLOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N5E50463V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biosynthesis of 4 Demethylpodophyllotoxin

Natural Sources and Plant Species

The compound 4'-demethylpodophyllotoxin has been isolated from several plant families, most notably Berberidaceae and Linaceae. The following subsections describe the specific plant species known to produce this lignan (B3055560).

Podophyllum hexandrum, commonly known as the Indian Mayapple, is a significant natural source of this compound. medchemexpress.comszabo-scandic.commedchemexpress.com The rhizomes of this endangered medicinal plant contain a variety of lignans (B1203133), including podophyllotoxin (B1678966) and its 4'-demethylated analogue. nih.govjournalijar.com Research has confirmed the presence of this compound alongside other cytotoxic lignans like podophyllotoxin, desoxypodophyllotoxin, and podophyllotoxone (B1678967) in the root extract of P. hexandrum. oup.com

A study investigating the roots of P. hexandrum led to the isolation of several aryltetralin-type lignans, including this compound, which was designated as compound (3) in the study. nih.gov The content of chemical constituents, including this compound, can vary between different organs of the plant. frontiersin.org

Feeding experiments with P. hexandrum have shed light on the biosynthesis of these lignans. The incorporation of radioactive precursors such as phenylalanine, cinnamic acid, and ferulic acid into both podophyllotoxin and this compound supports a biosynthetic pathway involving the oxidative coupling of two phenylpropane units. oup.com

The American Mayapple, Podophyllum peltatum, is another well-documented source of this compound. medchemexpress.comszabo-scandic.commedchemexpress.comcymitquimica.com This perennial species, native to eastern North America, contains the compound primarily in its roots and rhizomes. medchemexpress.comchemsrc.comthieme-connect.comnih.gov

Analysis of P. peltatum leaves has revealed significant variation in the content of this compound, along with other lignans like podophyllotoxin, α-peltatin, and β-peltatin, even among different colonies within a single location. thieme-connect.comnih.gov In these analyses, 4'-O-demethylpodophyllotoxin and α-peltatin were often the most prominent lignans found. nih.govebi.ac.uk Interestingly, a study found that the content of podophyllotoxin is directly proportional to the content of 4'-O-demethylpodophyllotoxin. thieme-connect.comnih.govebi.ac.uk

This compound has been isolated from the herb of Dysosma pleiantha. cymitquimica.comlabcloudinc.comselleckchem.comselleckchem.com This plant is also a source of other related lignans, and research has identified this compound as one of the constituents with notable cytotoxic potential. nih.govnih.gov

Dysosma versipellis is another plant species in which this compound has been reported. nih.govbiomol.comphytopurify.com It is a traditional Chinese medicine and contains several podophyllotoxin-like lignans. ebi.ac.uk Isolation and purification studies have successfully identified this compound, along with podophyllotoxin, α-peltatin, and β-peltatin, as major cytotoxic components of D. versipellis. ebi.ac.uk Further research on the roots of this plant led to the isolation of this compound and other related compounds. ebi.ac.ukebi.ac.uk The content of this compound can vary between different parts of the plant. frontiersin.org

A phytochemical investigation of the aerial parts of Linum tauricum ssp. bulgaricum led to the first-time isolation of this compound from this subspecies. phcog.com This finding is significant as it identifies a source for this lignan outside of the Podophyllum and Dysosma genera. phcog.com The study also identified other lignans, including podophyllotoxin and 4'-demethyl-6-methoxypodophyllotoxin. phcog.com

This compound and its derivatives have been found in a broader range of plant genera. chemsrc.com

Anthriscus sylvestris (wild chervil) has been identified as a source of various lignans. nih.gov While deoxypodophyllotoxin (B190956) is a major lignan in this plant, the presence of this compound derivatives has also been noted. nih.govresearchgate.netmdpi.com

Hernandia ovigera seeds are another source of lignans, including derivatives related to the podophyllotoxin skeleton. nih.govwikidata.org

Juniperus species have been investigated as alternative sources of podophyllotoxins. nih.govmdpi.comresearchgate.net While podophyllotoxin and deoxypodophyllotoxin are the more commonly studied lignans in this genus, analyses have also included demethylpodophyllotoxin. nih.gov

Table of Lignans Found in Various Plant Species

Table of Compound Names Mentioned

Biosynthetic Pathways and Precursors

The biosynthesis of this compound is a multi-step, enzyme-catalyzed process. It begins with primary metabolites that enter the phenylpropanoid pathway to generate key precursors, which are then stereospecifically modified and cyclized to form the characteristic lignan skeleton.

The phenylpropanoid pathway is central to the synthesis of thousands of plant secondary metabolites. This pathway converts the amino acid phenylalanine, derived from the shikimate pathway, into a variety of phenolic compounds. frontiersin.org Phenylalanine ammonia-lyase (PAL) is a critical enzyme in this pathway, catalyzing the conversion of phenylalanine into cinnamic acid, which is a precursor for a cascade of subsequent reactions leading to the formation of monolignols. frontiersin.orgnih.gov This metabolic route provides the fundamental building blocks required for the synthesis of lignans like this compound.

Coniferyl alcohol is a key monolignol and a significant precursor in the biosynthesis of lignans and lignin (B12514952). nih.govbiosynth.com It is formed through a series of enzymatic reductions and hydroxylations from cinnamic acid within the phenylpropanoid pathway. nih.gov In the context of lignan biosynthesis, two molecules of coniferyl alcohol undergo oxidative coupling to form the initial dimeric structure. This dimerization is a pivotal step that commits the precursors to the lignan biosynthetic route, moving away from lignin polymerization.

Following the dimerization of coniferyl alcohol, a series of enzymatic reactions, including reductions, hydroxylations, and cyclizations, progressively modify the molecule to create the aryltetralin lignan structure. The initial coupling of two coniferyl alcohol radicals leads to the formation of pinoresinol (B1678388). From pinoresinol, the pathway proceeds through several key intermediates.

The transformation from pinoresinol involves a stepwise reduction to lariciresinol (B1674508) and then to secoisolariciresinol. Secoisolariciresinol is subsequently oxidized to matairesinol. From matairesinol, the pathway can lead to other lignans such as pluviatolide, eventually leading to the formation of the podophyllotoxin skeleton through a series of complex cyclization and stereospecific reactions. The final demethylation at the 4' position yields this compound.

Table 1: Key Intermediates in the Biosynthesis of Aryltetralin Lignans

| Precursor / Intermediate | Description |

|---|---|

| Coniferyl Alcohol | A monolignol derived from the phenylpropanoid pathway that serves as the primary building block. nih.govbiosynth.com |

| Pinoresinol | Formed by the oxidative coupling of two coniferyl alcohol molecules. |

| Secoisolariciresinol | An intermediate formed via the reduction of pinoresinol. |

| Matairesinol | Formed by the oxidation of secoisolariciresinol, a key branch point in lignan biosynthesis. |

| Pluviatolide | A lignan intermediate derived from the pathway leading towards aryltetralin structures. |

Microbial Biotransformation for this compound Derivatives

Microbial biotransformation has emerged as a powerful tool for creating novel derivatives of complex natural products like this compound. nih.gov This approach utilizes the enzymatic machinery of microorganisms to perform specific chemical modifications that are often difficult to achieve through conventional synthesis, offering high stereoselectivity and regioselectivity under mild reaction conditions. nih.gov

Biotransformation processes can introduce a variety of chemical modifications to the this compound scaffold. These processes include oxidation, hydroxylation, glycosylation, and the addition of novel functional groups. For instance, a tandem biotransformation process has been developed where 4'-demethylepipodophyllotoxin (B1664165) (DMEP), a stereoisomer of this compound, is first oxidized and then linked with another molecule via a transamination reaction to create a novel compound with significantly altered properties. nih.gov Such modifications are pursued to create derivatives with potentially improved biological activities or different physicochemical characteristics. nih.gov

Several microorganisms have been identified for their ability to biotransform this compound and its related compounds. nih.gov

Alternaria alternata : This fungus has been used to perform a tandem biotransformation. It first oxidizes the hydroxyl group at the C-4 position of 4'-demethylepipodophyllotoxin (DMEP) to produce 4′-demethylpodophyllotoxone. nih.govresearchgate.net This intermediate can then be further transformed by the same fungus in the presence of another substrate, like ligustrazine, to synthesize novel derivatives. nih.gov

Penicillium purpurogenum : This species is capable of catalyzing the addition of sulfur-containing heterocyclic compounds to the C-4 position of both podophyllotoxin and DMEP. nih.gov This process creates novel 4β-sulfur-substituted podophyllum derivatives, demonstrating the utility of this fungus in forging new carbon-sulfur bonds on the lignan structure. nih.gov P. purpurogenum is a widely distributed fungus known for producing a variety of secondary metabolites and enzymes. bustmold.com

Bacillus fusiformis : This bacterium can transform 4'-demethylepipodophyllotoxin (DMEP) into 4'-demethylepipodophyllic acid (DMEPA). nih.govsjtu.edu.cn This biotransformation process has been optimized by adjusting medium composition and culture pH to enhance the yield of the resulting acid derivative. nih.gov L. fusiformis is a Gram-positive, rod-shaped bacterium capable of hydrolyzing compounds like casein and gelatin. wikipedia.org

Table 2: Examples of Microbial Biotransformation of Podophyllotoxin-related Compounds

| Microorganism | Substrate | Product | Type of Transformation | Reference |

|---|---|---|---|---|

| Alternaria alternata S-f6 | 4'-Demethylepipodophyllotoxin (DMEP) | 4′-Demethylpodophyllotoxone | Oxidation | nih.govresearchgate.net |

| Penicillium purpurogenum Y.J. Tang | 4'-Demethylepipodophyllotoxin (DMEP) & 3-mercapto-1,2,4-triazole (MT) | 4-MT-DMEP | Sulfur-substitution | nih.gov |

| Bacillus fusiformis CICC 20463 | 4'-Demethylepipodophyllotoxin (DMEP) | 4'-Demethylepipodophyllic acid (DMEPA) | Hydrolysis/Oxidation | nih.govsjtu.edu.cn |

Optimization of Biotransformation Parameters

Biotransformation, utilizing microorganisms or their enzymes, presents a promising alternative to chemical synthesis for producing valuable compounds like this compound and its derivatives. The efficiency of this process hinges on the meticulous optimization of various parameters. Research into the biotransformation of related lignans provides a framework for understanding how the production of this compound can be enhanced. General strategies for improving the efficiency of microbial transformation include optimizing fermentation conditions, screening for highly productive microbial strains, and developing effective fermentation strategies. mdpi.com

Key parameters that require optimization include the composition of the culture medium, physical culture conditions (like temperature and pH), and substrate concentration. mdpi.comnih.gov For instance, in the biotransformation of 4'-demethylepipodophyllotoxin (a related podophyllotoxin derivative) by Bacillus fusiformis, the medium composition was found to be critical. nih.gov The study identified optimal concentrations of nitrogen sources (yeast extract and peptone), a carbon source (sucrose), and sodium chloride to maximize the yield of the product, 4'-demethylepipodophyllic acid. nih.gov

Furthermore, controlling the culture's pH and the initial substrate concentration significantly enhances production. In the aforementioned study, adjusting the pH to 9.0 in a stirred-tank bioreactor led to a substantial increase in the final product concentration. nih.gov The optimal substrate concentration was found to be 100 mg/L, demonstrating that both insufficient and excessive substrate levels can limit the biotransformation efficiency. nih.gov These findings underscore the importance of a systematic approach, such as Design of Experiment (DoE) strategies, to screen multiple parameters and identify the optimal conditions for maximizing the yield of the target compound. nih.gov

Table 1: Optimized Parameters for Biotransformation of a this compound-related Compound This table is based on the biotransformation of 4'-demethylepipodophyllotoxin to 4'-demethylepipodophyllic acid by Bacillus fusiformis. nih.gov

| Parameter | Component/Condition | Optimal Value |

| Nitrogen Source | Yeast Extract | 5 g/L |

| Peptone | 10 g/L | |

| Carbon Source | Sucrose | 40 g/L |

| Salt | Sodium Chloride | 3 g/L |

| Substrate Conc. | 4'-demethylepipodophyllotoxin | 100 mg/L |

| Culture pH | Hydrogen-Ion Concentration | 9.0 |

Factors Influencing Natural Production and Yield

The natural production and accumulation of this compound in plants are influenced by a combination of ecological, genetic, and developmental factors. plos.orgcabidigitallibrary.org The concentration of this lignan can vary significantly depending on the geographical location, the specific plant organ, and the plant's stage of development. plos.orgnih.gov

Ecological factors play a crucial role in the biosynthesis of secondary metabolites. plos.org A study on Sinopodophyllum hexandrum across eight different locations in China revealed that climatic and soil factors significantly affect the content of active ingredients, including this compound. plos.org The July mean temperature showed a significant positive correlation with this compound content, while soil organic matter was found to have a highly significant negative correlation. plos.org Other primary ecological determinants include annual average precipitation, frost-free period, sunshine duration, soil pH, and the availability of soil potassium. plos.org Climate factors were found to contribute more to the variation in active ingredient content than soil factors. plos.orgnih.gov

In addition to environmental conditions, intrinsic factors within the plant are also major determinants of yield. Genetic variation among plant populations has been shown to influence podophyllotoxin production. cabidigitallibrary.org The content of this compound also differs considerably among various plant organs. nih.govfrontiersin.org In one study, the order of content in cultivated Sinopodophyllum hexandrum was highest in the stem, followed by the root, with none detected in the leaves. science.gov In wild plants of the same species, the order was lateral root > petiole > rhizome > leaf. science.gov This highlights that different parts of the plant accumulate the compound at different levels, a critical consideration for harvesting and extraction. nih.gov

Table 2: Factors Influencing Natural this compound Yield

| Factor Category | Specific Factor | Effect on Yield | Citation |

| Ecological (Climate) | July Mean Temperature | Significant Positive Correlation | plos.org |

| Annual Average Precipitation | Significant Negative Correlation | plos.org | |

| Sunshine Duration | Influential Factor | plos.org | |

| Frost-free Period | Influential Factor | plos.org | |

| Ecological (Soil) | Soil Organic Matter | Highly Significant Negative Correlation | plos.org |

| Soil pH | Influential Factor | plos.org | |

| Rapidly Available Potassium | Influential Factor | plos.org | |

| Plant-Specific | Genetics | Variation in production between populations | cabidigitallibrary.org |

| Plant Organ | Content varies significantly (e.g., stem, root, leaf) | nih.govscience.gov | |

| Plant Development | Content can depend on the developmental stage | cabidigitallibrary.org |

Advanced Synthesis and Chemical Modifications of 4 Demethylpodophyllotoxin

Semisynthetic Derivatization Strategies

Semisynthesis, which uses the natural 4'-demethylpodophyllotoxin molecule as a starting material, is the predominant strategy for creating new analogues. This approach is generally more feasible than starting from scratch, given the compound's complex structure with four stereogenic centers. nih.gov

The C-4 position of this compound is a prime target for structural modification, offering a site that can tolerate considerable structural diversity to optimize its biological profile. nih.gov Research has explored a wide array of derivatives at this position, including esters, ethers, and nitrogen- or carbon-linked analogues.

Ester and Amide Derivatives: Esterification at the C-4 position represents a viable strategy for creating prodrugs with potentially improved solubility and activity. googleapis.com A variety of C-4 esters have been synthesized and studied to understand structure-activity relationships. googleapis.com Similarly, creating an amide linkage at the C-4 position is another modification route explored to enhance the antitumor properties of 4'-demethylepipodophyllotoxin (B1664165), the epimer of this compound.

Nitrogen-Containing Derivatives: A series of 4β-arylamino and 4-alkylamino analogues of 4'-O-demethylepipodophyllotoxin have been synthesized. These compounds, particularly those with hydroxylated or halogenated anilino groups, have shown potent inhibitory activity against human DNA topoisomerase II.

Carbon-Substituted Derivatives: To create more chemically stable analogues, researchers have synthesized derivatives where the C-4 hydroxyl group is replaced by a carbon-carbon bond. nih.gov These C-4 carbon-substituted analogues are less susceptible to the cleavage that can occur with heteroatom bonds. nih.gov Methods for creating these derivatives include reacting this compound with reagents like trimethylsilyl (B98337) cyanide in the presence of boron trifluoride etherate. nih.gov This process led to the synthesis of compounds such as 4β-cyano-4-deoxy-4'-demethylepipodophyllotoxin, which could be further hydrolyzed to a carboxy derivative and then converted into a range of alkoxylcarbonyl and carbamoyl (B1232498) derivatives. nih.gov Other C-4β carbon-linked groups that have been introduced include alkyl, amidomethyl, and aminoethyl moieties. nih.gov

| Modification Type | Examples of Substituents | Synthetic Approach | Key Findings/Objective | Reference |

|---|---|---|---|---|

| Esterification | Alkanoic acids, substituted alkanoic acids | Reaction with corresponding acid or acid chloride | Prodrug development, improved solubility, structure-activity relationship studies. | googleapis.com |

| Amidation | Various amines | Reaction with amines | Improve antitumor activity and solubility. | |

| Nitrogen Analogues | Arylamino, alkylamino, anilino groups | Synthesis from 4β-azido intermediates or direct reaction with amines | Potent inhibitors of human DNA topoisomerase II. | |

| Carbon Substitution (C-C bond) | Cyano, carboxy, alkoxylcarbonyl, alkyl, amidomethyl | Reaction with trimethylsilyl cyanide or allyltrimethylsilane; further derivatization of intermediates. | Increased chemical stability compared to C-O bonds; potent cytotoxicity. | nih.gov |

The phenolic hydroxyl group at the C-4' position is another key site for chemical modification. This position is crucial for the molecule's activity, and derivatization here can significantly impact its biological properties. Strategies often involve creating prodrugs to improve characteristics like water solubility.

For instance, a series of carbamates, a carbonate, and water-soluble amino acid derivatives of 4'-demethyl-4-deoxypodophyllotoxin (a close analogue) have been prepared. nih.gov The goal was to create prodrugs that could demonstrate enhanced antitumor activity. nih.govresearchgate.net Most of the amino acid prodrugs, in particular, showed improved performance. nih.gov Protecting the C-4' hydroxyl group, for example with a benzyloxycarbonyl group, is also a common intermediate step in the synthesis of other derivatives, highlighting its reactivity and importance in multistep synthetic pathways. mcmaster.ca

Click chemistry, a term for reactions that are high-yielding, stereospecific, and simple to perform, has emerged as a powerful tool for creating novel drug-like molecules. mdpi.comorganic-chemistry.orgpcbiochemres.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole ring that can link two different molecular fragments. mdpi.comorganic-chemistry.orgnih.gov

This approach has been successfully used to synthesize conjugates of this compound. The strategy involves converting the C-4 hydroxyl group into an azide (B81097) functionality, creating 4β-azido-4-deoxy-4'-demethylpodophyllotoxin. nih.gov This azide intermediate can then be "clicked" with a terminal alkyne-containing molecule, such as a glycosylated alkyne, in the presence of a copper catalyst. mdpi.comnih.gov

Researchers have used this method to create a series of glucose-podophyllotoxin conjugates linked by a 4β-triazole ring. mdpi.comnih.gov These studies allow for systematic investigation into how factors like linker length and substituents on the sugar moiety affect anticancer activity. mdpi.com One study found that many of the resulting triazole derivatives showed good anticancer activity, with some being significantly more potent than the clinically used etoposide (B1684455). mdpi.comnih.gov

| Reactant 1 (Podophyllotoxin Scaffold) | Reactant 2 (Linked Moiety) | Reaction Type | Resulting Linkage | Objective | Reference |

|---|---|---|---|---|---|

| 4β-azido-4-deoxy-4'-demethylpodophyllotoxin | Glycosylated terminal alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4β-triazole ring | Systematic study of structure-activity relationships; develop more potent anticancer agents. | mdpi.comnih.gov |

Total Synthesis Approaches (Complexity and Economic Feasibility)

While semisynthesis from the natural product is the most common route, the total synthesis of podophyllotoxin (B1678966) and its analogues has also been explored. However, the structural complexity of the molecule, which includes four contiguous chiral centers, makes total synthesis a significant challenge. nih.gov These multi-step chemical syntheses are often intricate and not economically feasible for large-scale production compared to isolating the natural product and modifying it. nih.gov Consequently, most structure-activity relationship (SAR) studies have relied on derivatization of the parent natural product rather than de novo synthesis. nih.gov The development of more efficient and enantioselective synthetic methods, such as the enantioselective transfer hydrogenation of certain precursors, could potentially make total synthesis more viable in the future. researchgate.net

Development of Prodrugs and Targeted Delivery Systems

A major focus in the development of this compound derivatives is the creation of prodrugs. Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This strategy is often used to overcome issues like poor water solubility and to enhance therapeutic activity. nih.govresearchgate.net Carbamates, carbonates, and amino acid derivatives are examples of prodrugs that have been synthesized from this compound analogues to improve their pharmacological profiles. nih.govresearchgate.net

To improve delivery, reduce systemic toxicity, and enhance efficacy, this compound and its derivatives have been incorporated into various nanoscale drug delivery systems. mdpi.comscienceopen.com These nanocarriers can take advantage of the enhanced permeability and retention (EPR) effect in tumors for passive targeting. scienceopen.comfrontiersin.org

Liposomes: Liposomes are spherical vesicles made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. scienceopen.comdiva-portal.orgmdpi.com They are a well-established nanocarrier platform known for being biocompatible and non-immunogenic. scienceopen.comdiva-portal.org Researchers have successfully incorporated a derivative of this compound, TOP-53, into liposomes using a remote-loading method, achieving over 90% encapsulation efficiency. nih.gov While this liposomal formulation did not significantly enhance the therapeutic efficacy in a mouse model compared to the free drug, it did reduce side effects, such as damage at the injection site. nih.gov

Polymeric Micelles and Nanoparticles: Polymeric nanoparticles and micelles offer another versatile platform for drug delivery. mdpi.commdpi.comscispace.com For example, this compound has been conjugated to a hyaluronic acid (HA) backbone to form self-assembling, pH-sensitive micelles. mdpi.com These HA-based micelles showed increased drug release at the lower pH characteristic of tumor microenvironments. mdpi.com The HA component also aided in tumor targeting, leading to high cellular uptake in cancer cell lines. mdpi.com Polymeric systems can protect the drug from premature degradation and control its release profile. scispace.com

| Carrier Type | Composition Example | Drug Example | Key Findings | Reference |

|---|---|---|---|---|

| Liposomes | Dipalmitoylphosphatidylcholine and cholesterol | TOP-53 (4β-aminoalkyl-4'-O-demethyl-4-desoxypodophyllotoxin) | High encapsulation efficiency (>90%); reduced injection site damage. | nih.gov |

| Polymeric Micelles | Hyaluronic acid (HA) backbone | 4'-O-demethylpodophyllotoxin | pH-sensitive release; enhanced cellular uptake via HA targeting. | mdpi.com |

| Polymeric Nanoparticles | Various biocompatible polymers (e.g., PLGA) | General podophyllotoxins | Can improve solubility, enhance efficacy, and reduce toxicity through targeted delivery. | scienceopen.comscispace.com |

pH-Sensitive Prodrugs

The development of prodrugs for this compound (4'-DMP) represents a key strategy to enhance its therapeutic profile. Among various approaches, creating pH-sensitive prodrugs is particularly promising. This strategy leverages the physiological difference in pH between healthy tissues (around pH 7.4) and the acidic microenvironment often found in tumor tissues (pH 6.5-7.2) or within specific cellular compartments like endosomes and lysosomes (pH 4.5-6.0). wikipedia.orgnih.govnih.gov By designing a prodrug that remains stable and largely inactive at physiological pH but undergoes cleavage to release the active 4'-DMP in acidic conditions, targeted drug delivery can be achieved. nih.gov

The core principle involves modifying the 4'-hydroxyl group of 4'-DMP with a linker that is susceptible to acid-catalyzed hydrolysis. researchgate.net A variety of acid-labile chemical bonds have been explored for this purpose in drug delivery systems, including hydrazones, acetals, imines, and orthoesters. researchgate.net

Hydrazone-Based Prodrugs

One of the most common and effective methods for creating pH-sensitive prodrugs involves the formation of a hydrazone linkage. benthamopenarchives.comrsc.org This approach typically involves two steps:

Derivatization of the Drug: this compound is first modified to introduce a carbonyl group (an aldehyde or ketone). This can be achieved by linking a molecule containing a carbonyl functional group to the 4'-hydroxyl position of 4'-DMP through a stable bond, such as an ether or ester.

Formation of the Hydrazone Linker: The derivatized 4'-DMP is then reacted with a hydrazine (B178648) derivative. The resulting hydrazone bond is characteristically stable at neutral pH but hydrolyzes rapidly under the acidic conditions prevalent in tumor microenvironments, releasing the active drug. benthamopenarchives.comthno.org

The rate of hydrolysis of the hydrazone bond can be fine-tuned by altering the electronic and steric properties of the substituents near the linkage, allowing for precise control over the drug release profile. benthamopenarchives.com For instance, research on doxorubicin-hydrazone prodrugs has demonstrated that the prodrugs remain stable at pH 7.4 but efficiently release the parent drug at pH 5.0. thno.org

A conceptual synthesis for a pH-sensitive 4'-DMP prodrug using a hydrazone linker is outlined below:

Step 1: The phenolic hydroxyl group at the C4' position of this compound is reacted with a bifunctional linker containing a protected carbonyl group.

Step 2: After deprotection, the introduced carbonyl group is reacted with a hydrazine derivative to form the acid-cleavable hydrazone bond.

This strategy has been effectively applied to podophyllotoxin, a closely related lignan (B3055560), to create pH and ROS dual-responsive polymeric prodrug micelles, demonstrating the feasibility of this approach for the podophyllotoxin family of compounds. nih.gov

Interactive Data Table: pH-Sensitive Linkers for Prodrug Development

The table below summarizes various acid-labile linkers that can be theoretically applied to synthesize pH-sensitive prodrugs of this compound.

| Linker Type | General Structure | Cleavage Condition | Release Mechanism |

| Hydrazone | R-CH=N-NH-Drug | Mildly Acidic (pH 5.0-6.8) | Hydrolysis |

| Acetal/Ketal | R-CH(OR')-O-Drug | Acidic | Hydrolysis |

| Orthoester | R-C(OR')₂-O-Drug | Mildly Acidic | Hydrolysis |

| Imin e (Schiff Base) | R-CH=N-Drug | Mildly Acidic | Hydrolysis |

| Vinyl Ether | R-CH=CH-O-Drug | Acidic | Hydrolysis |

Research Findings on pH-Responsive Release

While specific studies detailing the synthesis of 4'-DMP pH-sensitive prodrugs are emerging, extensive research on other chemotherapeutic agents provides a strong foundation for this approach. For example, doxorubicin (B1662922) was conjugated to a sodium alginate derivative through a Schiff base (imine) linkage, which is pH-sensitive. The resulting nanoparticles were stable at pH 7.4 but released the drug in an acidic environment. rsc.org In another study, doxorubicin was linked via a hydrazone bond, which was shown to be stable under neutral conditions but was cleaved to release the active drug under acidic conditions, mimicking the tumor microenvironment. thno.org These findings underscore the viability of using acid-labile linkers to confer pH-responsiveness.

The development of pH-sensitive prodrugs of this compound is a scientifically sound strategy to improve its delivery to target sites. By employing well-established chemical linkers that are labile in acidic environments, researchers can design novel therapeutic agents based on the 4'-DMP scaffold.

Molecular Mechanisms of Action and Cellular Biology of 4 Demethylpodophyllotoxin

Interaction with Tubulin and Microtubule Assembly Inhibition

A principal mechanism underlying the bioactivity of 4'-Demethylpodophyllotoxin and its analogues is the inhibition of microtubule assembly. Microtubules are dynamic polymers of αβ-tubulin heterodimers, essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. nih.gov By disrupting microtubule function, these compounds effectively arrest cells in mitosis.

This compound and its parent compound, podophyllotoxin (B1678966), are classified as colchicine (B1669291) binding site inhibitors (CBSIs). nih.gov They bind to tubulin at or near the same site as colchicine, a well-known microtubule-destabilizing agent. nih.govmdpi.com This binding is mutually competitive, indicating a shared binding domain. nih.gov The interaction is primarily driven by the trimethoxyphenyl moiety present in both podophyllotoxin and colchicine, which attaches to a specific region on the β-tubulin subunit at the interface with the α-tubulin subunit. nih.govnih.govnih.gov

The high-resolution crystal structure of 4'-demethylepipodophyllotoxin (B1664165) (DMEP), an epimer of this compound, in a complex with tubulin has revealed the detailed molecular interactions. nih.gov This structural information confirms that the agent binds at the colchicine domain, providing a molecular basis for its interference with microtubule polymerization. nih.gov This interaction prevents the tubulin dimers from assembling into microtubules, thereby disrupting the dynamic instability required for their function. nih.govnih.gov

Table 1: Interaction of this compound Analogues with Tubulin

| Compound Family | Target Protein | Binding Site | Consequence |

| Podophyllotoxins | αβ-Tubulin | Colchicine Site on β-tubulin | Inhibition of microtubule assembly |

| 4'-Demethylepipodophyllotoxin (DMEP) | αβ-Tubulin | Colchicine Site | Interference with microtubule polymerization |

| Podophyllotoxin | αβ-Tubulin | Colchicine Site | Competitive inhibition with colchicine |

Disruption of Mitotic Spindle Formation

The inhibition of tubulin polymerization by this compound directly leads to the disruption of the mitotic spindle. nih.gov The mitotic spindle is a complex microtubule-based apparatus crucial for the accurate segregation of chromosomes during mitosis. By preventing microtubule formation, podophyllotoxin and its derivatives cause a decrease in the polymer mass of spindle microtubules. nih.govnih.gov This leads to aberrant spindle morphology, chromosome misalignment, and ultimately, mitotic arrest. nih.govnih.gov Studies have shown that even at low concentrations, these compounds can inhibit the dynamics of spindle microtubules, which is a primary cause of the mitotic block. nih.gov This disruption of the spindle apparatus prevents the cell from progressing through metaphase, triggering cell cycle arrest and, in many cases, apoptosis. nih.govnih.gov

Induction of Cell Cycle Arrest

The dual interference with microtubule dynamics and topoisomerase II function culminates in a profound disruption of the cell cycle. Derivatives of this compound have been shown to induce potent cell cycle arrest, predominantly in the G2/M phase. nih.govresearchgate.net This arrest is a direct consequence of the cellular checkpoints that monitor mitotic spindle integrity and DNA damage.

The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing cells from exiting mitosis until all chromosomes are correctly attached to the spindle. nih.gov Simultaneously, the DNA double-strand breaks generated by topoisomerase II inhibition activate DNA damage response pathways, which also signal for a halt in cell cycle progression, typically at the G2/M transition, to allow for DNA repair or to initiate apoptosis if the damage is irreparable. nih.gov Studies on various derivatives have confirmed their ability to block cells in the G2/M phase, which is often followed by the induction of apoptosis, as evidenced by the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com

Induction of Apoptosis and Programmed Cell Death

A primary consequence of the cellular stress induced by this compound is the activation of apoptosis, or programmed cell death. This is a controlled, energy-dependent process that allows for the safe removal of damaged or unwanted cells. Research has confirmed that DOP and its analogues trigger apoptosis in various cancer cell lines. nih.govnih.gov

The induction of apoptosis by these compounds is often a direct result of the G2/M phase arrest. nih.gov Cells that are unable to complete mitosis correctly are flagged for destruction. Evidence for apoptosis is typically confirmed through multiple experimental observations, including morphological changes in the cell, DNA fragmentation, and the activation of key effector enzymes.

A crucial family of proteases involved in executing apoptosis are the caspases. Studies have shown that treatment with podophyllotoxin derivatives leads to elevated levels of activated caspase-3, a key executioner caspase. nih.gov The activation of caspase-3 is a downstream event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, signifying a commitment to cell death.

DNA Damage Induction

Research on DOP in colorectal cancer cells has confirmed the induction of DNA damage as a key part of its mechanism. nih.gov This damage triggers cellular stress responses and activates DNA damage checkpoints, which can further contribute to cell cycle arrest and the initiation of apoptosis. The sensing of DNA breaks often involves the activation of kinases such as ataxia-telangiectasia mutated (ATM) and Chk2, which orchestrate the cellular response to genotoxic stress.

Modulation of Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival, proliferation, and growth. Typically, its activation is associated with pro-survival and anti-apoptotic signals, making it a common target for inhibition in cancer therapy. However, research on this compound (DOP) in colorectal cancer has presented a unique finding. In this context, RNA-sequencing analysis revealed that DOP activated the PI3K-AKT pathway, and this activation was linked to the subsequent induction of apoptosis and G2/M cell cycle arrest. nih.gov This suggests that in certain cellular contexts, the hyper-activation of this pathway by DOP may lead to a paradoxical, anti-tumor effect, possibly through mechanisms of cellular stress or feedback loops that ultimately trigger cell death. nih.gov

The Checkpoint Kinase 2 (Chk-2) is a critical tumor suppressor protein that is activated in response to DNA damage, particularly double-strand breaks. Once activated, Chk-2 plays a pivotal role in mediating cell cycle arrest, DNA repair, and apoptosis. Studies involving a glycoside derivative of 4'-demethyl-deoxypodophyllotoxin have demonstrated that its anticancer activities are mediated by altering the Chk-2 signaling pathway in breast cancer cells. The activation of Chk-2 is a direct response to the DNA damage induced by the compound, linking the genotoxic stress to the subsequent cell cycle arrest and apoptotic outcomes.

Protein tyrosine phosphatases (PTPs) are a group of enzymes that, along with protein tyrosine kinases, regulate the phosphorylation state of proteins, a key mechanism in signal transduction. Aberrant PTP activity is linked to various diseases. While the direct effect of this compound on PTPs is not extensively documented, studies on the broader class of lignan (B3055560) compounds have shown interactions with these enzymes. Research on lignans (B1203133) isolated from various plant sources has demonstrated an inhibitory effect on Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) and leptin signaling pathways. nih.govnih.gov This inhibition, rather than stimulation, of PTP1B by related lignans suggests that this class of compounds can modulate cellular signaling by preventing the dephosphorylation of key substrates. nih.gov

Table 2: Summary of this compound's Molecular Mechanisms

| Mechanism | Specific Effect | Key Molecules Involved | Cellular Outcome |

|---|---|---|---|

| Cell Cycle Arrest | Blockade at the G2/M transition phase | Cyclin B1, cdc2 | Inhibition of cell proliferation |

| Apoptosis | Induction of programmed cell death | Caspase-3 | Elimination of damaged cells |

| DNA Damage | Induction of DNA strand breaks | Topoisomerase II, ATM, Chk-2 | Activation of stress responses |

| Signaling Modulation | Activation of PI3K-AKT pathway | PI3K, AKT | Apoptosis in CRC cells nih.gov |

| Signaling Modulation | Alteration of Chk-2 pathway | Chk-2 | Cell cycle arrest, apoptosis |

| Signaling Modulation | Inhibition of PTP1B by related lignans | PTP1B | Altered signal transduction |

Structure Activity Relationship Sar Studies of 4 Demethylpodophyllotoxin Derivatives

Impact of Stereochemistry on Biological Activity

The stereochemistry of the podophyllotoxin (B1678966) skeleton is a crucial determinant of its biological activity. The trans-fused γ-lactone D ring, along with the 2α and 3β configuration, is essential for the anticancer activity of podophyllotoxin derivatives that act as topoisomerase II inhibitors. mdpi.com Isomerization of the trans-fused lactone ring to the cis-fused lactone, as seen in picropodophyllotoxin, leads to a significant loss of activity. pharmacophorejournal.com This is attributed to the more rigid conformation of the trans-fused isomer compared to the biologically inactive or much less active cis-fused counterpart. mcmaster.ca

Furthermore, the stereochemistry at the C-4 position plays a significant role. An epi configuration at C-4 is a key structural feature for the topoisomerase II inhibitory activity of etoposide (B1684455) and teniposide (B1684490). mcmaster.ca A study comparing 4-o-butanoyl-4'-demethylepipodophyllotoxin (BEPT) and 4-o-butanoyl-4'-demethylpodophyllotoxin (B114225) (BDPTN) demonstrated that while both compounds were cytotoxic, only the epi-isomer (BEPT) induced apoptosis, similar to etoposide. nih.gov This highlights that a subtle change in stereoisomeric structure can significantly alter the mechanism of cytotoxicity. nih.gov

Role of the Hydroxyl Group at C-4'

The presence of a hydroxyl group at the C-4' position of the E-ring is a significant factor for the biological activity of many podophyllotoxin derivatives. mcmaster.ca Demethylation of the C-4' methoxy (B1213986) group to a hydroxyl group generally enhances activity. sci-hub.se This is exemplified by the higher potency of derivatives of 4'-demethylepipodophyllotoxin (B1664165) compared to their C-4' methoxy counterparts. frontiersin.org The free hydroxyl group is thought to provide an additional hydrogen-bonding site, which can enhance the interaction with target enzymes like topoisomerase II. sci-hub.se However, some studies have shown that a free C-4' hydroxyl group is not an absolute requirement for activity in all derivatives. mcmaster.ca

Influence of Substituents at C-4

The C-4 position of the podophyllotoxin scaffold has been identified as a region that can tolerate significant structural modifications, allowing for the development of derivatives with improved pharmacological profiles. nih.govmdpi.com

Effect of Glycosidic Moiety Attachment

The attachment of a glycosidic moiety at the C-4 position is a key modification that led to the development of clinically used anticancer drugs like etoposide. mcmaster.ca This glycosylation can alter the drug's mechanism of action from a tubulin inhibitor to a topoisomerase II inhibitor. chemrxiv.org While removal of the C-4 glycosidic moiety from etoposide (to give 4'-demethylepipodophyllotoxin) had little effect on its ability to induce DNA cleavage by topoisomerase IIα, the presence of the sugar can subtly alter DNA interactions. nih.gov The type of sugar and its linkage can also influence activity. For instance, derivatives with a perbutyrylated glucose residue have shown higher activity than those with a free glucose or a peracetylated glucose residue. nih.gov

Effect of Acyl Substitution on Glucose Residues

Further modification of the glucose moiety attached at C-4 can significantly impact cytotoxicity. Studies on 4β-triazole-linked glucose-podophyllotoxin conjugates revealed that acyl substitution on the glucose residue is a critical factor. mdpi.comnih.gov Specifically, derivatives with a perbutyrylated glucose residue consistently demonstrated higher anticancer activity across various cancer cell lines compared to their counterparts with either a free glucose or a peracetylated glucose residue. nih.gov This suggests that the lipophilicity and steric bulk of the acyl groups on the sugar play a crucial role in the compound's potency.

Table 1: Effect of Acyl Substitution on Glucose Residues on Anticancer Activity (IC₅₀, μM)

| Compound | Substitution on Glucose | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |

|---|---|---|---|---|---|---|

| 27 | Free Glucose | >40 | >40 | >40 | >40 | >40 |

| 28 | Peracetylated Glucose | 16.27±1.21 | 35.12±2.13 | >40 | 38.19±2.87 | >40 |

| 29 | Perbutyrylated Glucose | 3.52±0.28 | 8.15±0.63 | 10.29±0.91 | 9.87±0.76 | 12.43±1.02 |

Data derived from a study on 4β-triazole-linked glucose-podophyllotoxin conjugates. nih.gov

Significance of the E-Ring and Cis-Fused Lactone Rings

The E-ring, the pendant phenyl ring at C-1, plays a crucial role in the biological activity of podophyllotoxin and its derivatives. Free rotation of the E-ring is considered essential for the topoisomerase II inhibitory activity. mdpi.com The substitution pattern on the E-ring, particularly at the C-4' position, significantly influences potency. sci-hub.se

The lactone ring (D-ring) and its fusion to the C-ring are also critical. As mentioned earlier, a trans-fused γ-lactone is a strict requirement for the antitumor activity of many podophyllotoxin derivatives. nih.govencyclopedia.pub The cis-fused lactone ring, found in the inactive isomer picropodophyllotoxin, is associated with a loss of rigidity and a significant decrease in biological activity. mcmaster.ca While the trans-fused lactone is crucial for tubulin inhibition, the cis-fused lactone has been suggested to modulate selectivity towards other targets like the IGF-1 receptor. nih.govencyclopedia.pub

Structural Features Essential for Topoisomerase II Activity

The interaction of 4'-demethylpodophyllotoxin derivatives with topoisomerase II is highly sensitive to their three-dimensional structure. Key modifications at the C-4 position and the configuration of the D ring have been identified as critical for this activity.

4'-Demethylation: The presence of a free hydroxyl group at the 4'-position of the E ring is a crucial feature for the DNA breakage activity of these compounds. nih.gov This demethylation is a common characteristic among the more potent topoisomerase II inhibitors derived from podophyllotoxin. pharmacophorejournal.commdpi.com

4-Epimerization: The stereochemistry at the C-4 position is a determining factor for the mechanism of action. While podophyllotoxin itself acts as an inhibitor of microtubule assembly, its 4α-congeners, the epipodophyllotoxins, are potent inhibitors of DNA Topoisomerase II. pharmacophorejournal.com This highlights the importance of the epimerization at C-4 in switching the biological activity from tubulin inhibition to topoisomerase II inhibition.

4-Substitution: The C-4 position is amenable to significant structural diversification, and modifications at this site can enhance topoisomerase II inhibitory activity. mdpi.comnih.gov

Anilino Derivatives: The synthesis of 4β-(substituted anilino)-4-desoxypodophyllotoxin derivatives has yielded compounds with potent inhibitory activity against human DNA topoisomerase II. nih.gov For instance, certain 6,7-O,O-demethylene-4'-O-demethyl-4β-(substituted anilino)-4-desoxypodophyllotoxins have shown activity comparable to or even greater than etoposide. nih.gov

Carbamate (B1207046) Derivatives: The introduction of a carbamate chain at the C-4 position has led to derivatives with potent cytotoxic activity and strong topoisomerase II poisoning effects, in some cases exceeding that of etoposide. nih.gov

Alkylamino Analogues: New 4-alkylamino analogues of 4'-demethyl-epipodophyllotoxin have been developed and shown to be effective inhibitors of human DNA topoisomerase II.

Carbon-Substituted Derivatives: The introduction of carbon-based substituents at the C-4 position has also been explored, with some derivatives showing promising in vitro antitumor activity. cdnsciencepub.com

The following table summarizes the impact of various substitutions at the C-4 position on the topoisomerase II inhibitory activity of this compound derivatives.

| C-4 Substitution | Effect on Topoisomerase II Activity | Example Derivatives | Reference |

| Anilino groups | Potent inhibition, comparable or superior to etoposide | 6,7-O,O-demethylene-4'-O-demethyl-4β-(substituted anilino)-4-desoxypodophyllotoxins | nih.gov |

| Carbamate chains | Potent topoisomerase II poisons, exceeding etoposide activity | 4'-demethylepipodophyllotoxin 4-(N-(2-(N',N'-dimethylaminoethyl)))carbamate | nih.gov |

| Alkylamino groups | Effective inhibition | 4-alkylamino analogues of 4'-demethyl-epipodophyllotoxin | acs.org |

| Carbon-based groups | Promising in vitro antitumor activity | 4-hydroxypropyl derivative | cdnsciencepub.com |

High-Resolution Structural Analysis with Tubulin

While this compound derivatives like etoposide are primarily known as topoisomerase II inhibitors, the parent compound, podophyllotoxin, is a potent inhibitor of tubulin polymerization. pharmacophorejournal.com Although the primary focus of this article is on this compound's role as a topoisomerase II inhibitor, understanding its interaction with tubulin provides a broader context for the structure-activity relationships of the podophyllotoxin family.

High-resolution X-ray crystallography has been instrumental in visualizing the binding of various ligands to tubulin. For instance, the crystal structure of tubulin in complex with colchicine (B1669291) and a stathmin-like domain has been determined at 3.5 Å resolution. kanazawa-u.ac.jp Similarly, structures of tubulin complexed with microtubule-stabilizing agents like zampanolide (B1247547) and epothilone (B1246373) A have been resolved to high resolution, revealing their binding sites and the conformational changes they induce in tubulin. rcsb.org

While a specific high-resolution crystal structure of this compound bound to tubulin is not detailed in the provided search results, studies on related compounds offer valuable insights. For example, the crystal structure of tubulin in complex with L-DM4-SMe has been solved at 2.71 Å resolution. rcsb.org Investigations into the interaction of this compound with tubulin have suggested that the 4' methoxy substituent is not essential for its binding to the receptor site. mcmaster.ca This is consistent with the observation that both podophyllotoxin and this compound act as microtubule inhibitors. pharmacophorejournal.comnih.gov

Preclinical Efficacy and Therapeutic Potential of 4 Demethylpodophyllotoxin and Its Analogues

In Vitro Cytotoxicity in Diverse Cancer Cell Lines

The cytotoxic effects of 4'-demethylpodophyllotoxin and its derivatives have been evaluated in numerous human cancer cell lines, revealing a broad spectrum of activity.

High-throughput drug screening has identified this compound, also referred to as DOP, as a promising therapeutic candidate for colorectal cancer (CRC). nih.govresearchgate.net In vitro studies have shown that it inhibits the proliferation of both DLD1 and HCT-116 colorectal cancer cells in a dose-dependent manner. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for this compound were determined to be 0.1224 μM for DLD1 cells and 0.1552 μM for HCT-116 cells. nih.gov Further investigations revealed that combining this compound with oxaliplatin (B1677828) results in a synergistic cytotoxic effect against colorectal cancer cells. nih.govresearchgate.net

Analogues of this compound have also been assessed for their efficacy. For instance, the 4-hydroxypropyl derivative of this compound demonstrated notable activity against the HCT-116 cell line, as well as its drug-resistant sublines, with an IC50 of approximately 0.7 μM against all three. cdnsciencepub.com

Table 1: Cytotoxicity of this compound in Colorectal Cancer Cell Lines

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| DLD1 | This compound | 0.1224 |

| HCT-116 | This compound | 0.1552 |

| HCT-116 | 4-hydroxypropyl derivative | ~0.7 |

New derivatives of 4'-demethylepipodophyllotoxin (B1664165) have shown significant cytotoxic activity against the human epidermoid carcinoma cell line KB and its drug-resistant subclone, KBvin. researchgate.net Specifically, certain acyl thiourea (B124793) derivatives of 4'-demethylepipodophyllotoxin, such as compounds 13b and 13o, displayed potent cytotoxicity against the KBvin cell line with IC50 values of 0.098 and 0.13 μM, respectively. researchgate.net In contrast, the established anticancer drug etoposide (B1684455) showed a complete loss of activity against this resistant cell line. researchgate.net

Furthermore, a series of 4β-[(4''-benzamido)-amino]-4'-O-demethyl-epipodophyllotoxin derivatives were designed and evaluated. researchgate.net Many of these compounds exhibited superior inhibition against both KB and the etoposide-resistant KB-7d tumor cells when compared to etoposide. researchgate.net This suggests that modifications at the C-4 position of the epipodophyllotoxin (B191179) structure can be beneficial in overcoming drug resistance. researchgate.net

The cytotoxic potential of this compound and its analogues has been investigated in the A549 human lung carcinoma cell line. One study synthesized a series of dichloroplatinum(II) complexes of podophyllotoxin (B1678966) and evaluated their cytotoxicity. researchgate.net Among these, complex cis-[4α-O-(2″,3″-diaminopropanoyl)-podophyllotoxin] dichloride platinum(II) (compound 12) showed the most potent activity, with an IC50 value of 0.071-2.98 μM. researchgate.net

Additionally, a study on 4β-triazole-linked glucose-podophyllotoxin conjugates revealed that many of these derivatives possess good anticancer activity against A549 cells. mdpi.com In particular, compound 35 from this series demonstrated high potency with IC50 values ranging from 0.59 to 2.90 μM, which is significantly more active than etoposide. mdpi.com

Table 2: Cytotoxicity of this compound Analogues in A549 Lung Carcinoma Cells

| Compound | IC50 Value (µM) |

|---|---|

| cis-[4α-O-(2″,3″-diaminopropanoyl)-podophyllotoxin] dichloride platinum(II) (Compound 12) | 0.071-2.98 |

| 4β-triazole-linked glucose-podophyllotoxin conjugate (Compound 35) | 0.59-2.90 |

The cytotoxic effects of this compound analogues have been demonstrated in the HCT-8 human ileocecal carcinoma cell line. A synthetic derivative, 4-o-butanoyl-4'-demethylpodophyllotoxin (B114225) (also known as BN 58705), has been shown to be cytotoxic against various human tumor cell lines, including HCT-8. nih.gov This compound exhibited stronger cytotoxic activity in vitro than etoposide and vincristine. nih.gov

Another study involving pheophorbide-related compounds, isolated from Clerodendrum calamitosum, also reported strong cytotoxicity against HCT-8 cells. researchgate.net These findings highlight the potential of both synthetic and natural product-derived analogues in targeting this type of cancer.

Research has shown that analogues of this compound exhibit cytotoxic activity against human kidney carcinoma (CAKI-1) cells. For instance, the synthetic derivative 4-o-butanoyl-4'-demethylpodophyllotoxin (BN 58705) was found to be cytotoxic to a range of human tumor cell lines, including CAKI-1. nih.gov This compound was noted to be significantly more potent than conventional chemotherapy drugs like Adriamycin and cis-diammine-dichloride platinum. nih.gov

Additionally, pheophorbide-related compounds derived from Clerodendrum calamitosum have demonstrated strong cytotoxic effects against the CAKI-1 cell line. researchgate.net This indicates that diverse structural modifications of related compounds can lead to potent anti-cancer activity in kidney carcinoma models.

This compound and its derivatives have shown notable cytotoxic potential in the MCF-7 human breast adenocarcinoma cell line. nih.gov A study isolating various lignans (B1203133) from Podophyllum hexandrum found that these compounds, including this compound, exhibited remarkable cytotoxic potential in diverse cancer cell lines, with MCF-7 being one of them. nih.gov

Furthermore, a synthetic derivative, 4-o-butanoyl-4'-demethylpodophyllotoxin (BN 58705), has also been shown to be cytotoxic against MCF-7 cells. nih.gov This compound was found to be 100- to 1000-fold more cytotoxic than Adriamycin or cis-diammine-dichloride platinum. nih.gov Another study on 4β-triazole-linked glucose-podophyllotoxin conjugates also reported good anticancer activity against MCF-7 cells, with compound 35 being particularly potent with IC50 values between 0.59 and 2.90 μM. mdpi.com

Table 3: Cytotoxicity of this compound and its Analogues in MCF-7 Breast Adenocarcinoma Cells

| Compound | IC50 Value (µM) |

|---|---|

| 4-o-butanoyl-4'-demethylpodophyllotoxin (BN 58705) | 100- to 1000-fold more potent than Adriamycin/cisplatin |

| 4β-triazole-linked glucose-podophyllotoxin conjugate (Compound 35) | 0.59-2.90 |

Activity Against Multidrug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Several analogues of this compound have demonstrated promising activity against cancer cell lines that are resistant to conventional drugs. nih.govnih.govcdnsciencepub.com

For instance, two synthetic derivatives, 4-O-butanoyl-4'-demethylepipodophyllotoxin (BEPT) and 4-O-butanoyl-4'-demethylpodophyllotoxin (BDPTN), were shown to be highly cytotoxic to a variety of human tumor cell lines, including those resistant to etoposide. nih.gov Their cytotoxic activity was notably higher than that of etoposide. nih.gov Interestingly, while BEPT induced apoptosis, similar to etoposide, BDPTN did not, indicating that a minor change in stereoisomerism can significantly alter the mechanism of cell death. nih.gov

Another derivative, BN 58705 (4-O-butanoyl-4'-demethylpodophyllotoxin), also displayed potent cytotoxicity against several drug-resistant tumor cell lines at concentrations 100- to 1000-fold lower than Adriamycin or cis-diammine-dichloride platinum. nih.gov Unlike etoposide, which targets topoisomerase II, BN 58705 appears to function as a mitotic inhibitor, similar to vinca (B1221190) alkaloids. nih.gov

Furthermore, C-4 carbon-substituted analogues of podophyllotoxin have shown efficacy against multidrug-resistant cell lines. cdnsciencepub.com The 4-hydroxypropyl derivative, in particular, was active against the human colon cell line HCT 116 and two drug-resistant variants. cdnsciencepub.com This derivative was more active than Teniposide (B1684490) against the resistant strains, suggesting it may not be a substrate for the P-glycoprotein efflux pump, a common mechanism of drug resistance. cdnsciencepub.com The development of such potent derivatives, like GL-331, which has entered clinical trials, highlights the potential of these compounds in treating drug-resistant cancers. researchgate.net

Table 2: Activity of this compound Analogues Against Multidrug-Resistant (MDR) Cancer Cell Lines

| Compound | Cell Lines | Key Findings | Reference |

|---|---|---|---|

| BEPT & BDPTN | Various human tumor cell lines, including etoposide-resistant lines. | Higher cytotoxicity than etoposide; Overcame etoposide resistance. | nih.gov |

| BN 58705 | Various human tumor cell lines, including drug-resistant lines. | Cytotoxic at concentrations 100-1000 fold lower than Adriamycin or cisplatin; Mitotic inhibitor. | nih.gov |

| 4-hydroxypropyl derivative | Human colon cell line HCT 116 and two MDR variants. | More active than Teniposide against resistant strains; Not a substrate for P-glycoprotein efflux pump. | cdnsciencepub.com |

Antiviral Activities

This compound and its derivatives have been investigated for their antiviral properties, showing activity against several viruses. ontosight.ai

Podophyllotoxin derivatives have demonstrated inhibitory effects on the replication of both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2), including strains resistant to the common antiviral drug acyclovir. nih.gov Deoxypodophyllotoxin (B190956), a related compound, was identified as a particularly potent and selective inhibitor of all tested HSV strains. nih.gov The antiviral action of podophyllotoxin against HSV-1 is thought to be linked to its effect on cytoplasmic microtubules, as the virus relies on a functional cytoskeleton for an early stage of its replication process. nih.gov Studies have shown that these compounds can inhibit the production of infectious virus particles. nih.gov

In contrast to their activity against herpes simplex viruses, podophyllotoxin derivatives, including deoxypodophyllotoxin, did not show any antiviral effect against Human Cytomegalovirus (HCMV) at non-toxic concentrations. nih.gov

Table 3: Antiviral Activity of this compound and its Analogues

| Virus | Compound(s) | Activity | Reference |

|---|---|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | Podophyllotoxin derivatives, Deoxypodophyllotoxin | Potent and selective inhibition of replication, including acyclovir-resistant strains. | ontosight.ainih.gov |

| Herpes Simplex Virus Type 2 (HSV-2) | Podophyllotoxin derivatives, Deoxypodophyllotoxin | Potent and selective inhibition of replication, including acyclovir-resistant strains. | nih.gov |

Potential in Other Therapeutic Areas

The biological activities of podophyllotoxin analogues extend to several other therapeutic areas, indicating a broad spectrum of potential applications. pharmacophorejournal.com

Anti-Leishmaniasis: Leishmaniasis is a parasitic disease transmitted by sandflies. cochrane.org There is a pressing need for new, safer, and more effective treatments due to the side effects and resistance associated with current therapies like pentavalent antimonials. beilstein-journals.orgseriesscience.com Podophyllotoxin analogues have been identified as having anti-leishmaniasis properties, offering a potential avenue for the development of new drugs to combat this neglected tropical disease. pharmacophorejournal.comcideim.org.co

Antimalarial: Research has indicated that some podophyllotoxin compounds possess antimalarial activity. pharmacophorejournal.comgoogleapis.com

Antiasthmatic: Deoxypodophyllotoxin, a related natural product, has been evaluated in animal models for its antiasthmatic activity. chemfaces.com It was found to reduce the number of infiltrated eosinophils in the bronchoalveolar lavage fluid of asthmatic mice, suggesting its potential as a novel treatment for asthma. chemfaces.com

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4'-Demethylepipodophyllotoxin | DMEP |

| 9,10-dimethylbenz[a]anthracene | DMBA |

| 12-O-tetradecanoylphorbol-13-acetate | TPA |

| 4-O-butanoyl-4'-demethylepipodophyllotoxin | BEPT |

| 4-O-butanoyl-4'-demethylpodophyllotoxin | BDPTN, BN 58705 |

| Etoposide | - |

| Adriamycin | - |

| Cis-diammine-dichloride platinum | Cisplatin |

| Teniposide | - |

| Deoxypodophyllotoxin | - |

Pharmacological and Toxicological Considerations of 4 Demethylpodophyllotoxin Derivatives

Bioavailability and Systemic Toxicity of Related Compounds

The clinical utility of podophyllotoxin (B1678966) and its derivatives is frequently limited by poor water solubility, low bioavailability, and significant systemic toxicity. scienceopen.comnih.govmdpi.com These challenges have spurred extensive research into creating derivatives and drug delivery systems to mitigate these adverse effects. scienceopen.comfrontiersin.org

Podophyllotoxin itself cannot be administered orally or intravenously due to severe systemic toxicity. scienceopen.com Its derivatives, such as etoposide (B1684455) and teniposide (B1684490), while clinically used, also present issues like myelosuppression and cytotoxicity towards healthy cells. mdpi.comnih.gov The quest for derivatives with an improved therapeutic window has been a primary focus of research. For example, modifications at the C-4 position of the podophyllotoxin skeleton have been explored to enhance antitumor activity and reduce toxicity. nih.gov

Several strategies have been employed to address the poor bioavailability and systemic toxicity of podophyllotoxin derivatives. One major approach is the development of prodrugs. For instance, etoposide phosphate, a water-soluble prodrug of etoposide, was developed to improve aqueous solubility and is readily converted to the active drug in the body. nih.govpharmacophorejournal.com Another strategy involves the use of nanocarriers. scienceopen.com Encapsulating podophyllotoxin derivatives in nanoparticles, liposomes, and micelles can improve their solubility, stability, and targeted delivery to tumor tissues, thereby reducing systemic exposure and associated toxicity. scienceopen.commdpi.comnih.gov For example, redox/pH dual-sensitive nanoparticles have been developed to deliver podophyllotoxin, showing a significantly lower resistance index against various drug-resistant cancer cell lines compared to conventional chemotherapeutics. frontiersin.org

Challenges with Drug Resistance Development

A significant hurdle in the long-term efficacy of chemotherapeutic agents derived from 4'-demethylpodophyllotoxin is the development of drug resistance. mdpi.comnih.gov Cancer cells can develop resistance through various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (Pgp), which actively transport the drugs out of the cell, reducing their intracellular concentration and effectiveness. nih.gov

Multidrug resistance (MDR) is a common phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.gov Overexpression of P-glycoprotein is a primary mechanism behind MDR in many clinical cases. nih.gov Several podophyllotoxin derivatives, including the clinically used etoposide, are substrates for Pgp, which contributes to the development of resistance. nih.gov

Research has focused on developing new derivatives that can circumvent these resistance mechanisms. frontiersin.org For example, some 4β-anilino-podophyllotoxin analogs have been shown to be effective in both drug-sensitive and drug-resistant cancer models at lower doses than etoposide. frontiersin.org Similarly, other derivatives have demonstrated the ability to overcome P-gp-mediated MDR by downregulating the expression of the mdr-1 gene, which codes for P-glycoprotein. frontiersin.org The development of podophyllotoxin-drug conjugates has also been explored as a strategy to overcome MDR. mdpi.com

Strategies for Enhancing Therapeutic Index and Specificity

Improving the therapeutic index—the ratio between a drug's therapeutic effect and its toxic effect—and enhancing the specificity of this compound derivatives for tumor cells are critical goals in anticancer drug development. biosynth.comfrontiersin.org

Structural Modifications and Hybridization: One key strategy involves the chemical modification of the podophyllotoxin scaffold. mdpi.com The synthesis of hybrid molecules, which combine podophyllotoxin with other pharmacophores, is a promising approach to improve specificity and overcome drug resistance. frontiersin.orgresearchgate.net For instance, creating conjugates of podophyllotoxin with molecules that target specific receptors overexpressed on cancer cells can enhance selective drug delivery. mdpi.com Biotinylated podophyllotoxin derivatives have been designed to target cancer cells that have a higher level of biotin (B1667282) receptors. nih.gov

Targeted Drug Delivery Systems: The use of nano-based drug delivery systems is a major strategy to enhance the therapeutic index. scienceopen.commdpi.com These systems can improve drug bioavailability, increase stability, and achieve controlled release. scienceopen.com Nanoparticles can preferentially accumulate in tumors through the enhanced permeability and retention (EPR) effect. scienceopen.com Furthermore, these nanoparticles can be functionalized with targeting ligands such as antibodies, peptides, or vitamins to actively target cancer cells. mdpi.comnih.gov For example, folic acid-modified micelles have been developed for targeted delivery to cancer cells that overexpress folate receptors. mdpi.com

Prodrug Approaches: The development of prodrugs is another effective strategy. nih.gov Prodrugs are inactive compounds that are converted into their active form at the tumor site, often by specific enzymes that are overexpressed in the tumor microenvironment. mdpi.comnih.gov This approach can increase tumor selectivity and reduce systemic toxicity. nih.gov For example, a supramolecular hydrogel prodrug of podophyllotoxin has been designed to be selectively activated in the colon by azoreductase, an enzyme found in the gut microbiota. frontiersin.org

Conclusion and Future Directions in 4 Demethylpodophyllotoxin Research

Current Status and Research Gaps

Research has firmly established 4'-demethylpodophyllotoxin as a potent cytotoxic agent against various cancer cell lines. medchemexpress.com A notable study identified it as a powerful anti-cancer compound against colorectal cancer (CRC) through high-throughput screening of Chinese herbal medicines. researchgate.netnih.gov This research demonstrated that this compound inhibits the growth of CRC cell lines and patient-derived tumor organoids in a time- and dose-dependent manner. researchgate.netnih.gov

The primary mechanism of action in colorectal cancer has been elucidated, showing that the compound activates the PI3K-AKT pathway, which in turn leads to apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase. nih.gov Furthermore, it has been shown to induce DNA damage in CRC cells. nih.gov Its in vivo efficacy was confirmed in a xenograft model, where it effectively suppressed CRC tumor growth. nih.gov

Despite these promising findings, significant research gaps remain. A major challenge, common to podophyllotoxin (B1678966) and its congeners, is the potential for low bioavailability and systemic toxicity, which can limit clinical application. nih.gov There is a need for comprehensive structure-activity relationship (SAR) studies to optimize the molecule's pharmacological profile. While derivatives are being synthesized, further investigation is required to improve their specificity for cancer cells and overcome multidrug resistance, a common hurdle in chemotherapy. researchgate.net

Prospects for Novel Anticancer Drug Development

The chemical scaffold of this compound presents a fertile ground for the development of new anticancer drugs. researchgate.netmdpi.com It serves as a key starting material for the semi-synthesis of clinically important drugs like etoposide (B1684455) and teniposide (B1684490), which are derivatives of its epimer, 4'-demethylepipodophyllotoxin (B1664165). researchgate.netnih.gov

Current strategies are focused on creating novel derivatives with enhanced efficacy and reduced side effects. Research has shown that 4β-N-substituted derivatives of 4'-O-demethylpodophyllotoxin possess strong potential as antitumor agents, with some compounds exhibiting significantly stronger activity than the standard chemotherapeutic drug etoposide. researchgate.net The synthesis of new 4-aza-2,3-didehydropodophyllotoxins and other derivatives has also yielded compounds with notable cytotoxicity. acs.org

Hybridization, which involves combining the this compound structure with other anticancer pharmacophores, is a particularly promising approach. researchgate.net This strategy aims to develop novel drug candidates that can overcome drug resistance and exhibit improved target specificity. researchgate.net The development of glycoconjugates is another innovative strategy, designed to use glucose transporters to selectively deliver the cytotoxic agent to tumor cells, thereby minimizing organ toxicity. mdpi.com

Table 1: Selected Research Findings on this compound Derivatives

Integration of Advanced Technologies (e.g., High-throughput screening, Omics technologies)

The advancement of this compound research is increasingly propelled by the integration of sophisticated technologies that accelerate discovery and deepen mechanistic understanding.

High-Throughput Screening (HTS) has been pivotal in identifying the therapeutic potential of this compound. HTS allows for the rapid, automated testing of thousands of chemical compounds, making it a cornerstone of modern drug discovery. chemcopilot.com In a key study, HTS was employed to screen a library of 140 Chinese herbal medicines, which led to the identification of this compound as a potent compound against colorectal cancer cells. researchgate.net This demonstrates the power of HTS to efficiently sift through large compound libraries to find promising "hits" for further development. chemcopilot.com

Omics Technologies offer a comprehensive, system-wide view of molecular changes within an organism, encompassing genomics, transcriptomics, proteomics, and metabolomics. humanspecificresearch.orgnih.gov These technologies are invaluable for elucidating a drug's mechanism of action and identifying biomarkers. nih.govecetoc.org In the context of this compound, transcriptomics (specifically RNA-seq) was instrumental in revealing that the compound's anticancer effect in colorectal cancer is mediated through the PI3K-AKT signaling pathway. nih.gov The integration of various omics approaches provides a holistic understanding of a compound's biological effects, accelerating the journey from a lead compound to a potential clinical candidate. humanspecificresearch.org

Table 2: Application of Advanced Technologies in this compound Research